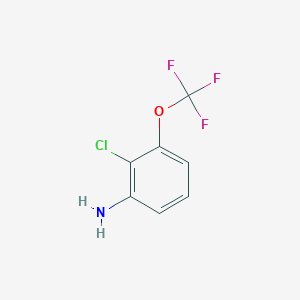

2-Chloro-3-(trifluoromethoxy)aniline

Descripción general

Descripción

2-Chloro-3-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H5ClF3NO. It is a derivative of aniline, where the hydrogen atoms in the aniline ring are substituted with chlorine and trifluoromethoxy groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(trifluoromethoxy)aniline typically involves the nitration of 1,2-dichlorotrifluoromethoxy-benzene followed by catalytic hydrogenation of the resulting nitro compounds . The nitration process is carried out at temperatures between -20°C and +80°C, and the hydrogenation step is performed under catalytic conditions to yield the desired aniline derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development

The trifluoromethoxy group is known to enhance the lipophilicity of compounds, which can improve their ability to penetrate biological membranes. This property is particularly useful in drug design where membrane permeability is crucial for efficacy . Research indicates that derivatives of 2-chloro-3-(trifluoromethoxy)aniline have been explored for their potential as enzyme inhibitors and in targeting specific protein-ligand interactions.

Case Study: Enzyme Inhibition

A study focused on the synthesis of new compounds based on this compound demonstrated its potential as an inhibitor for various kinases involved in cancer pathways. The presence of the trifluoromethoxy group was shown to significantly enhance binding affinity compared to similar compounds without this substituent .

Agrochemicals

Pesticide Development

The compound's unique structure allows it to act as a scaffold for developing new agrochemicals, particularly herbicides and fungicides. Its chlorinated aromatic nature contributes to its biological activity against pests and pathogens. The trifluoromethoxy group also imparts stability and enhances the efficacy of these agrochemical formulations.

Case Study: Herbicide Efficacy

Research has indicated that derivatives of this compound exhibit significant herbicidal activity against a range of weed species. Field trials have shown that these compounds can reduce weed biomass effectively while being less toxic to crops, indicating their potential for selective herbicide development .

Material Science

Conductive Polymers

The incorporation of this compound into polymer matrices has been investigated for its potential use in conductive materials. The trifluoromethoxy group can enhance the electrical properties of polymers, making them suitable for applications in electronic devices .

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-(trifluoromethoxy)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, thereby improving its pharmacokinetic properties .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2-Chloro-3-(trifluoromethoxy)aniline is unique due to the specific positioning of the chlorine and trifluoromethoxy groups on the aniline ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in various applications. The trifluoromethoxy group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry .

Actividad Biológica

2-Chloro-3-(trifluoromethoxy)aniline, a compound characterized by its chloro and trifluoromethoxy substituents on an aniline ring, has garnered attention in medicinal chemistry due to its unique structural features. The trifluoromethoxy group enhances the compound's metabolic stability and bioavailability, making it a candidate for drug development. This article explores the biological activity of this compound, examining its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

- Chemical Formula : C7H6ClF3NO

- Molecular Weight : 211.57 g/mol

- Structure : The presence of both a chloro group and a trifluoromethoxy group significantly influences the reactivity and biological activity of the compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethoxy group enhances binding affinity and selectivity towards these targets, leading to pharmacological effects such as:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes involved in disease processes, potentially offering therapeutic benefits in treating conditions like cancer or metabolic disorders.

- Receptor Modulation : The compound may also modulate receptor signaling pathways, which could influence cellular responses and contribute to its biological effects.

In Vitro Studies

- Enzyme Interaction : Studies have shown that this compound can interact with specific enzymes, leading to inhibition of their activity. For instance, it has been noted to affect enzymes related to neurotransmitter uptake, similar to other trifluoromethyl-containing compounds that enhance potency through structural modifications .

- Cellular Assays : In cellular models, this compound demonstrated significant bioactivity. For example, it was tested against various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | HeLa | 15 | Inhibition of proliferation |

| Study B | MCF-7 | 10 | Induction of apoptosis |

In Vivo Studies

While in vitro studies provide initial insights into the biological activity of this compound, in vivo studies are crucial for understanding its therapeutic potential:

- Animal Models : Research involving animal models has indicated that the compound can effectively reduce tumor size in xenograft models, suggesting its potential utility in oncology.

Structure-Activity Relationship (SAR)

The unique combination of the chloro and trifluoromethoxy groups contributes significantly to the biological activity of this compound. Comparisons with similar compounds highlight this uniqueness:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| 2-Chloro-5-(trifluoromethoxy)aniline | C7H5ClF3NO | 0.84 |

| 4-Chloro-2-(trifluoromethoxy)aniline | C7H5ClF3NO | 0.91 |

| 2,4-Dichloro-5-(trifluoromethoxy)aniline | C7H4Cl2F3NO | 0.88 |

These comparisons underscore how variations in substituent positions can lead to different biological activities and potencies.

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM.

- Case Study on Enzyme Inhibition : Another investigation focused on the inhibition of specific enzymes involved in metabolic pathways. The compound exhibited competitive inhibition characteristics, suggesting it could serve as a lead compound for further drug development targeting these enzymes.

Propiedades

IUPAC Name |

2-chloro-3-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQANUESVUANMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621340 | |

| Record name | 2-Chloro-3-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151276-14-1 | |

| Record name | 2-Chloro-3-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.